Reltecimod

Vue d'ensemble

Description

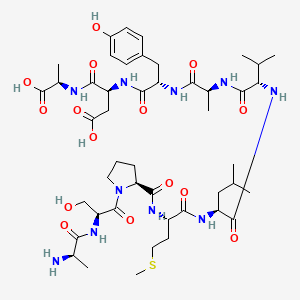

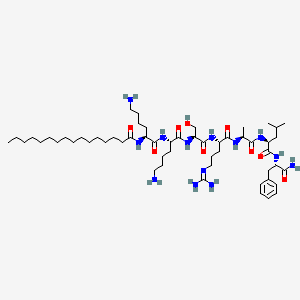

Reltecimod est un mimétique de peptide court du récepteur co-stimulateur CD28 sur les cellules T. Il est en cours de développement pour le traitement de l'infection nécrosante des tissus mous, une maladie rare et souvent mortelle causée par une infection polymicrobienne des tissus mous. This compound module la réponse immunitaire de l'hôte en ciblant la voie de co-stimulation, qui est essentielle à l'induction de multiples cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Reltecimod has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification. In biology, it is used to investigate the role of the CD28 costimulatory receptor in T cell activation and immune response. In medicine, this compound is being developed as a therapeutic agent for the treatment of necrotizing soft tissue infection. It has shown clinical benefits in patients with this condition, providing sustained survival benefits and reducing the hyperinflammatory response associated with severe infections .

Méthodes De Préparation

Reltecimod, précédemment connu sous le nom d'AB103 ou de p2TA, est synthétisé par des techniques de synthèse peptidique. La voie de synthèse implique l'addition séquentielle d'acides aminés pour former la chaîne peptidique. Les conditions réactionnelles comprennent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques. Les méthodes de production industrielle impliquent une synthèse peptidique à grande échelle utilisant des synthétiseurs peptidiques automatisés, suivie d'une purification par chromatographie liquide haute performance pour atteindre une pureté chimique et radiochimique élevée .

Analyse Des Réactions Chimiques

Reltecimod subit diverses réactions chimiques, notamment l'oxydation et la réduction. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de ponts disulfures, tandis que la réduction peut conduire à la rupture de ces ponts .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la synthèse et la modification des peptides. En biologie, il est utilisé pour étudier le rôle du récepteur co-stimulateur CD28 dans l'activation des cellules T et la réponse immunitaire. En médecine, le this compound est en cours de développement comme agent thérapeutique pour le traitement de l'infection nécrosante des tissus mous. Il a montré des avantages cliniques chez les patients atteints de cette maladie, offrant des avantages de survie durables et réduisant la réponse hyperinflammatoire associée aux infections graves .

Mécanisme d'action

This compound exerce ses effets en se liant à l'interface dimérique du récepteur CD28 exprimé sur les cellules T. Cette liaison module la réponse inflammatoire aiguë en atténuant la signalisation CD28/B7-2, qui est responsable de la réponse hyperinflammatoire observée pendant les infections graves. En ciblant cette voie, le this compound réduit les niveaux de cytokines pro-inflammatoires et empêche la libération excessive de cellules immunitaires, atténuant ainsi la réponse inflammatoire systémique et améliorant les résultats de survie .

Mécanisme D'action

Reltecimod exerts its effects by binding to the dimer interface of the CD28 receptor expressed on T cells. This binding modulates the acute inflammatory response by attenuating CD28/B7-2 signaling, which is responsible for the hyperinflammatory response observed during severe infections. By targeting this pathway, this compound reduces the levels of pro-inflammatory cytokines and prevents the excessive release of immune cells, thereby mitigating the systemic inflammatory response and improving survival outcomes .

Comparaison Avec Des Composés Similaires

Reltecimod est unique en sa capacité à moduler la réponse immunitaire de l'hôte en ciblant la voie de co-stimulation CD28. Des composés similaires comprennent d'autres mimétiques de peptides et des agents immunomodulateurs qui ciblent différentes voies impliquées dans la réponse immunitaire. Par exemple, l'abatacept et le belatacept sont des protéines de fusion qui ciblent également la voie CD28 mais ont des mécanismes d'action et des applications cliniques différents. L'apparition rapide de l'effet du this compound et ses avantages cliniques durables en font un agent thérapeutique prometteur pour le traitement des infections graves .

Propriétés

Numéro CAS |

1447799-33-8 |

|---|---|

Formule moléculaire |

C46H72N10O15S |

Poids moléculaire |

1037.2 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(1R)-1-carboxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1 |

Clé InChI |

VRNHFZYMPDKTBS-WYUJEMNCSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C)C(=O)O)N |

SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Reltecimod; AB-103; P-2TA; AB103; P2TA; NSC-37096; BENZCARBIMINE. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

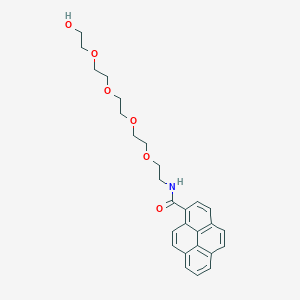

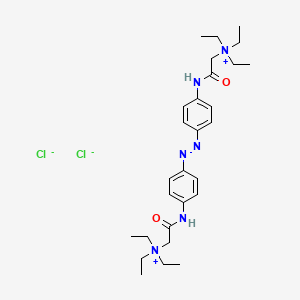

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)

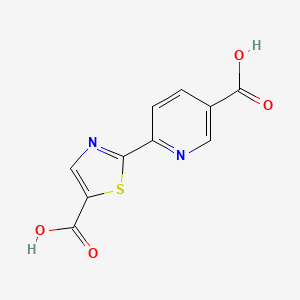

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)